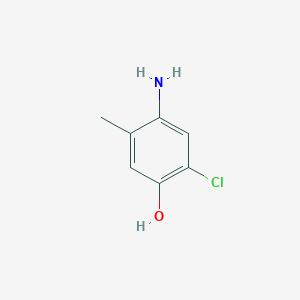![molecular formula C6H6N6O2S2 B511917 2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole CAS No. 697246-04-1](/img/structure/B511917.png)
2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-5-nitro-1,2,4-triazole with a thiadiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole and thiadiazole rings can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazole or thiadiazole rings .
Aplicaciones Científicas De Investigación
2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. For example, the compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring but lacks the triazole moiety.
2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: This compound contains the triazole ring but has different substituents compared to 2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole.
Uniqueness
The uniqueness of this compound lies in its combination of both triazole and thiadiazole rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
697246-04-1 |
|---|---|
Fórmula molecular |
C6H6N6O2S2 |
Peso molecular |
258.3g/mol |
Nombre IUPAC |
2-methyl-5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N6O2S2/c1-3-8-9-6(15-3)16-5-7-4(12(13)14)10-11(5)2/h1-2H3 |
Clave InChI |
PBNLEVKUOHIVDA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SC2=NC(=NN2C)[N+](=O)[O-] |
SMILES canónico |
CC1=NN=C(S1)SC2=NC(=NN2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511858.png)
![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)


![2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid](/img/structure/B511882.png)
![2-Methoxy-5-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511895.png)
![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B511898.png)
![2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide](/img/structure/B511899.png)

![4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B511906.png)
![4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B511907.png)

![7-{[(4-Methylphenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B511910.png)
